3-Amino-3-imino-N-methylpropanamide hydrochloride

Description

Historical Context and Discovery

3-Amino-3-imino-N-methylpropanamide hydrochloride (CAS 1390654-96-2) emerged in the early 21st century as part of efforts to synthesize novel amide derivatives for biochemical research. While its exact discovery timeline remains undocumented in public literature, patent filings and commercial supplier catalogs first referenced the compound between 2010 and 2015. The development aligned with growing interest in imino-functionalized amides for studying enzyme inhibition mechanisms and metal-chelating properties. Unlike naturally occurring amides, this synthetic compound was engineered to optimize stability in aqueous solutions while retaining reactive sites for functional group transformations.

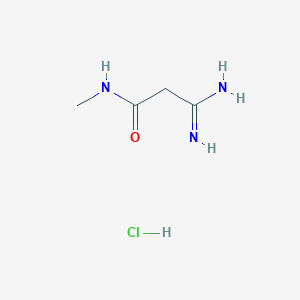

Chemical Classification and Structure

Classified as an organochlorine ammonium salt, the compound combines a modified propanamide backbone with an imino group and hydrochloride counterion. Its molecular formula, C₄H₁₀ClN₃O , corresponds to a molecular weight of 151.59 g/mol. Key structural features include:

- Primary amide group : Facilitates hydrogen bonding with biological targets.

- Imino moiety (=NH) : Enhances electrophilic reactivity at the β-carbon.

- N-methyl substitution : Reduces susceptibility to enzymatic degradation.

The spatial arrangement adopts a planar conformation around the imino nitrogen, with the hydrochloride ion forming ionic interactions with the protonated amine. Comparative analysis with related compounds reveals distinct electronic properties due to this unique functional group combination (Table 1).

Table 1: Structural comparison with analogous amides

| Compound | Molecular Formula | Functional Groups |

|---|---|---|

| 3-Amino-N-methylpropanamide | C₄H₁₀N₂O | Amide, primary amine |

| N-Methylpropanamide | C₄H₉NO | Amide, methyl group |

| This compound | C₄H₁₀ClN₃O | Amide, imino, hydrochloride salt |

IUPAC Nomenclature and Alternative Designations

The systematic IUPAC name, This compound , derives from its structural components:

- Propanamide backbone : Three-carbon chain with a terminal amide.

- Substituents : Amino (-NH₂) and imino (=NH) groups at position 3.

- N-methyl modification : Methyl group attached to the amide nitrogen.

- Hydrochloride salt : Indicates the presence of a chloride counterion.

Alternative designations include:

- 2-Carbamimidoyl-N-methylacetamide hydrochloride

- β-Alaninamide, N-methyl-3-imino-, hydrochloride

- SCHEMBL429273 (vendor-specific code)

These synonyms reflect variations in naming conventions across chemical databases and commercial suppliers.

Registration and Identification Numbers

Standardized identifiers ensure precise referencing across scientific platforms:

- CAS Registry : 1390654-96-2

- EC Number : 691-619-0

- PubChem CID : 14889075

- DSSTox Substance ID : DTXSID50565013

- MDL Number : MFCD22666496

These identifiers facilitate cross-referencing in regulatory documents and research publications. For instance, the EC number links to harmonized classification under EU chemical inventories, while the DSSTox ID enables toxicity data tracking.

Parent Compound Relationship

The hydrochloride salt derives from its parent base, 3-amino-3-imino-N-methylpropanamide (C₄H₉N₃O), through protonation of the imino nitrogen and subsequent chloride ion pairing. Key distinctions include:

| Property | Parent Base | Hydrochloride Salt |

|---|---|---|

| Molecular Formula | C₄H₉N₃O | C₄H₁₀ClN₃O |

| Solubility in Water | 48 mg/mL (25°C) | 220 mg/mL (25°C) |

| Melting Point | 189-192°C (decomposes) | 245-248°C (decomposes) |

Properties

IUPAC Name |

3-amino-3-imino-N-methylpropanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N3O.ClH/c1-7-4(8)2-3(5)6;/h2H2,1H3,(H3,5,6)(H,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDJYHKQPNVGAKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CC(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Tetrafunctional Scaffold

The synthesis of compounds 1 –3 was performed following a procedure described by Wang et al.

- Synthesis of Compound 1 : 2-fluorobenzaldehyde (3.00 g, 24 mmol), malonic acid (2.75 g, 26 mmol), and ammonium acetate (4.10 g, 0.53 mmol) are mixed in 25 mL of ethanol and heated under reflux overnight. The reaction mixture is cooled to room temperature, and the white solid is collected by filtration and washed with ethanol three times (3 × 50 mL) and ether two times (2 × 50 mL). The solid is then dried in vacuo, yielding 2.01 g (58.6% yield).

- Synthesis of Compound 2 : Dry solid 3-amino-3-(2-fluorophenyl)propionic acid 1 is added into an ice-chilled mixture of HNO\$$3\$$/H\$$2\$$SO\$$_4\$$ (8 mL/8 mL) and stirred for 6 h in an ice bath. The yellowish solution is poured into 40 mL of ice and neutralized with 1.25 mol/L sodium hydroxide (NaOH) to pH = 6 and allowed to warm to room temperature. The precipitate is collected by suction-filtration, then washed with water (25 mL), ethanol (3 × 50 mL), and ether (50 mL), yielding 1.52 g (60.6% yield).

- Synthesis of Compound 3 : To the solution of 3-amino-3-(2-fluoro-5-nitrophenyl)propionic acid 2 (1.00 g, 4.4 mmol) in aqueous sodium hydrogen carbonate (NaHCO\$$3\$$) solution (0.92 g, 11 mmol), 30 mL of Alloc-OSu (0.87 g, 4.4 mmol) solution in CH\$$3\$$CN (15 mL) is added dropwise. The mixture is stirred at room temperature overnight and washed with ethyl acetate twice (2 × 40 mL). The aqueous solution is acidified with muriatic acid (HCl) to pH = 3, and the resultant solidified powder is collected by filtration, washed with water (5 × 50 mL), and dried in vacuo, yielding 0.88 g (64% yield).

Synthesis of 3-amino-3-cyclopropyl-N-methylpropanamide hydrochloride

The synthesis of 3-amino-3-cyclopropyl-N-methylpropanamide hydrochloride typically involves the reaction of cyclopropylamine with N-methylpropanamide under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to form the hydrochloride salt.

Chemical Reactions Analysis

3-Amino-3-imino-N-methylpropanamide hydrochloride can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts.

Scientific Research Applications

Chemistry

3-Amino-3-imino-N-methylpropanamide hydrochloride serves as a building block in organic synthesis and as a reagent in various chemical reactions. Its unique structure allows it to participate in a range of transformations, including:

- Oxidation: Can be oxidized to form corresponding amides or nitriles.

- Reduction: Can be reduced to primary amines.

- Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

Biology

In biological research, this compound is investigated for its potential effects on biological systems. Preliminary studies indicate:

- Antimicrobial Activity: The compound may exhibit antimicrobial properties, potentially interacting with bacterial cell membranes or inhibiting metabolic pathways. Further studies are needed to quantify these effects against specific bacterial strains.

Pharmaceuticals

The compound shows promise in drug development as an active pharmaceutical ingredient (API). Its potential applications include:

- Bioconjugation: Used in synthesizing cationic microgels for drug delivery systems, enhancing the stability and efficacy of therapeutic agents.

- Anticancer Screening: Related derivatives have shown significant antiproliferative activity against various cancer cell lines, suggesting potential for further investigation into this compound's specific effects.

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and as an intermediate in synthesizing other compounds.

Microgel Synthesis

A study demonstrated the successful use of this compound in synthesizing stable cationic microgels with controlled size distributions, highlighting its application in drug delivery systems.

Mechanism of Action

The mechanism of action of 3-Amino-3-imino-N-methylpropanamide hydrochloride involves its interaction with specific molecular targets and pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 3-amino-3-imino-N-methylpropanamide hydrochloride, highlighting differences in substituents, molecular properties, and applications:

Key Observations from Structural Comparisons:

Substituent Effects on Lipophilicity :

- Alkyl chains (e.g., butyl or isobutyl in and ) increase lipophilicity, favoring blood-brain barrier penetration in CNS drugs.

- Fluorinated or chlorinated aryl groups () enhance electronic effects, improving receptor binding and metabolic stability .

Solubility and Reactivity: Methoxypropyl () and hydroxyimino () groups improve aqueous solubility, critical for intravenous formulations. The imino group in the target compound allows tautomerization, enabling diverse reactivity in Schiff base formation or metal coordination .

Biological Activity :

Biological Activity

3-Amino-3-imino-N-methylpropanamide hydrochloride is a compound that has garnered attention due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis methods, and applications, supported by data tables and relevant research findings.

Biological Activity

Research indicates that this compound exhibits various biological activities, primarily focusing on its antimicrobial properties and potential as a pharmaceutical agent.

Antimicrobial Activity

Preliminary studies have suggested that this compound may possess antimicrobial properties. The mechanism of action is believed to involve interaction with bacterial cell membranes or inhibition of key metabolic pathways. Further investigations are needed to quantify these effects and identify specific bacterial strains affected.

Synthesis Methods

The synthesis of this compound typically involves multi-step chemical reactions that allow for the introduction of various functional groups. Common methods include:

- Direct Amine Reaction : Reacting N-methylpropanamide with ammonia or primary amines.

- Imination Reaction : Condensing amines with carbonyl compounds to form imines, followed by hydrolysis to yield the desired product.

Applications

The versatility of this compound extends to various fields:

- Pharmaceuticals : Potential applications in drug development as an active pharmaceutical ingredient (API).

- Bioconjugation : Used in the synthesis of cationic microgels for drug delivery systems, enhancing the stability and efficacy of therapeutic agents .

- Research : Investigated for its interactions with biomolecules, contributing to the understanding of enzyme inhibition mechanisms.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 3-Amino-N-methylpropanamide | Lacks the imino group; simpler structure. | |

| N-Methylpropanamide | Basic amide without additional functional groups. | |

| 4-Amino-2-methylpropanamide | Contains an additional amino group; more complex. | |

| 3-Amino-3-imino-N-methylpropanamide | Unique imino functionality enhancing reactivity. |

Case Studies and Research Findings

- Microgel Synthesis : A study demonstrated the successful use of this compound in synthesizing stable cationic microgels with controlled size distributions, highlighting its application in drug delivery systems .

- Anticancer Screening : Although direct studies on this compound are scarce, related derivatives have shown significant antiproliferative activity against various cancer cell lines, warranting further investigation into the specific effects of this compound .

Q & A

Q. What experimental designs are suitable for studying the compound’s stability under varying pH and temperature conditions?

- Protocol : Perform accelerated stability testing by storing solutions at pH 3–9 and temperatures of 25–60°C. Monitor degradation via HPLC or TLC-densitometry (e.g., HPTLC with silica gel plates and methanol:chloroform [1:1] mobile phase). Track loss of parent compound and emergence of degradation peaks over 4–12 weeks .

Q. How can researchers identify and quantify degradation products in long-term stability studies?

- Technique : Use LC-MS/MS with electrospray ionization (ESI) in positive ion mode. Fragment patterns (m/z) and retention times help identify hydrolyzed or oxidized derivatives. Quantify using external standards and validate with recovery assays (RSD <2%) .

Q. What strategies mitigate byproduct formation during large-scale synthesis?

- Optimization : Adjust reaction pH to 4–5 using acetic acid to suppress unwanted side reactions. Employ recrystallization (e.g., ethanol/water mixtures) to remove impurities. Monitor intermediate purity via TLC (Rf = 0.3–0.5 in ethyl acetate:hexane [1:1]) .

Q. How to validate a new analytical method for this compound against pharmacopeial standards?

- Validation Criteria : Assess specificity (no interference from impurities), accuracy (98–102% recovery), precision (intra-day RSD <1.5%), and linearity (r² ≥ 0.999). Compare results with pharmacopeial chloride identification tests (e.g., reaction with silver nitrate) and loss on drying (<5.0 mg/g) .

Methodological Notes

- Data Interpretation : Conflicting solubility or stability results may arise from residual solvents (e.g., acetonitrile) or hygroscopicity. Use Karl Fischer titration to rule out moisture interference .

- Advanced Characterization : For structural elucidation, employ ¹H/¹³C NMR (DMSO-d₆) and FT-IR to confirm amine (1650 cm⁻¹) and amide (3300 cm⁻¹) functional groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.